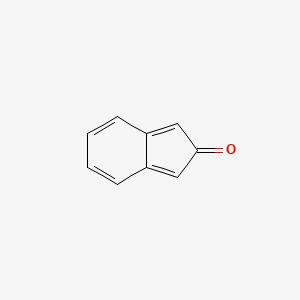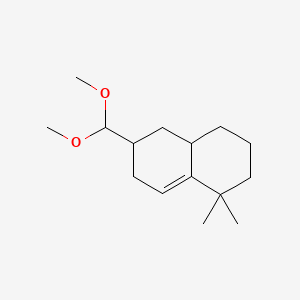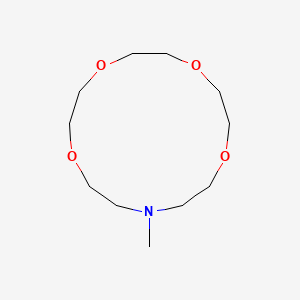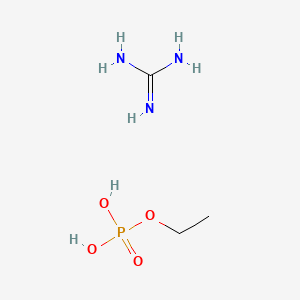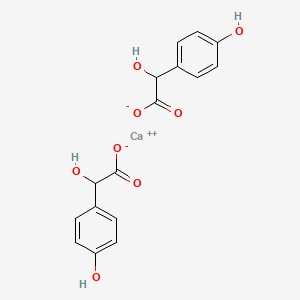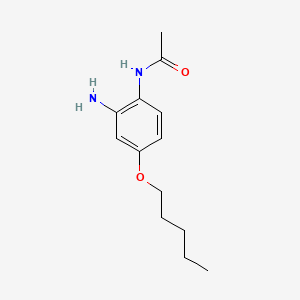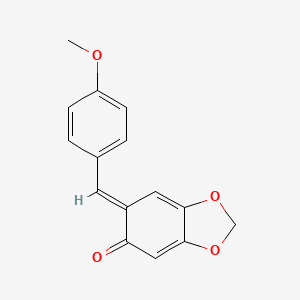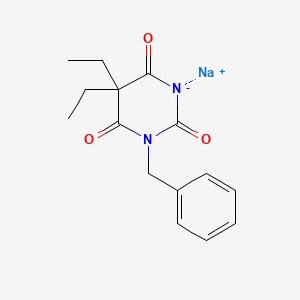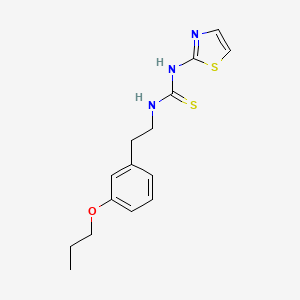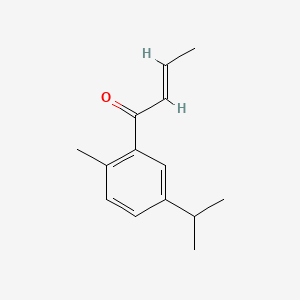
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one is an organic compound with a unique structure that includes an isopropyl group and a methyl group attached to a phenyl ring, along with a butenone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one typically involves the reaction of 5-isopropyl-2-methylphenol with suitable reagents to introduce the butenone group. One common method involves the use of a Friedel-Crafts acylation reaction, where 5-isopropyl-2-methylphenol reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory pathways, leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-(5-Isopropyl-2-methylphenyl)-2-buten-1-one can be compared with similar compounds such as thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). These compounds share structural similarities but differ in their functional groups and specific applications . Thymol and carvacrol are well-known for their antimicrobial properties and are commonly used in essential oils and disinfectants .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further research and exploration.
Eigenschaften
CAS-Nummer |
93942-48-4 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(E)-1-(2-methyl-5-propan-2-ylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C14H18O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+ |
InChI-Schlüssel |
LKGGURDBIFFQGN-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C(=O)C1=C(C=CC(=C1)C(C)C)C |
Kanonische SMILES |
CC=CC(=O)C1=C(C=CC(=C1)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



